molecular formula C6H7BrN2 B13895208 3-Bromo-2,5-dimethylpyrazine

3-Bromo-2,5-dimethylpyrazine

Cat. No.: B13895208
M. Wt: 187.04 g/mol
InChI Key: ALVHJZLIKBDYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dimethylpyrazine (CAS 1035452-43-7) is an alkylpyrazine derivative of significant interest in organic synthesis and applied research. With the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol, this brominated heterocycle serves as a versatile synthetic intermediate . Pyrazine rings are crucial structural motifs in various fields. In medicinal chemistry, brominated pyrazines are key precursors for functionalization and creating novel pharmacologically active compounds through cross-coupling reactions . Research on related compounds, such as 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine, demonstrates the utility of bromine as a leaving group for generating carbanions and further functionalization, highlighting potential pathways for drug discovery . Furthermore, alkylpyrazines are important flavor and aroma compounds; for instance, 2,5-dimethylpyrazine is a chocolate flavoring studied in e-cigarette research for its biological effects on airway epithelial cells . The bromine atom on this molecule allows researchers to explore these properties further or create new derivatives with tailored characteristics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It must not be administered to humans or animals. Handling and Storage: Please refer to the Safety Data Sheet for comprehensive handling information. Typically, such reagents may require cold-chain transportation and appropriate storage conditions to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHJZLIKBDYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,5 Dimethylpyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-poor aromatic systems like pyrazines. libretexts.orgmasterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring facilitates this reaction by stabilizing the negative charge of the intermediate. stackexchange.com For halogenated pyrazines, the SNAr reaction allows for the direct replacement of the halide with various nucleophiles. acs.org

Reactivity with Nitrogen-Based Nucleophiles

The reaction of 3-Bromo-2,5-dimethylpyrazine with nitrogen-based nucleophiles is a common strategy for synthesizing aminopyrazine derivatives. Studies have shown that amination of the pyrazine base can be achieved using reagents like sodamide, although reaction conditions can be specific to each case. gla.ac.uk For instance, the amination of 2,5-dimethylpyrazine (B89654) with sodamide has been reported to yield 3-amino-2,5-dimethylpyrazine. gla.ac.uk While direct comparative data for this compound is limited in the provided search results, the general reactivity of halopyrazines suggests that it would readily react with various nitrogen nucleophiles such as amines, amides, and heterocycles under suitable conditions, often facilitated by a base. acs.orgresearchgate.net The electron-deficient nature of the pyrazine ring activates the C-Br bond towards nucleophilic attack.

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles on Halogenated Pyrazines This table is illustrative of general halopyrazine reactivity, as specific data for this compound was not found in the search results.

HalopyrazineNucleophileProductReference
2-Chloropyrazine (B57796)Piperidine2-N-Piperidinopyrazine researchgate.net
2-Chloropyrazine3-Methylpiperidine2-N-(3-methyl)piperidinopyrazine researchgate.net
2-Chloropyrazine4-Methylpiperidine2-N-(4-methyl)piperidinopyrazine researchgate.net

Reactivity with Oxygen-Based Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can also displace the bromide in this compound to form the corresponding ethers and hydroxypyrazines. The reaction of unactivated aryl chlorides with sodium methoxide (B1231860) has been shown to proceed in solvents like hexamethylphosphoric triamide (HMPA) at elevated temperatures. thieme-connect.de For instance, the synthesis of 3-hydroxy-2,5-dimethylpyrazine has been achieved through the hydrolysis of 2,5-dicyano-3,6-dimethylpyrazine, followed by decarboxylation, indicating the stability of the hydroxypyrazine tautomer. gla.ac.uk The reaction of this compound with oxygen nucleophiles would be expected to follow a similar SNAr pathway, likely requiring heat or specific solvent conditions to proceed efficiently.

Reactivity with Carbon-Based Nucleophiles

The introduction of carbon-carbon bonds via SNAr reactions on this compound is less common than with nitrogen or oxygen nucleophiles, as carbon nucleophiles are generally less reactive in this context. However, reactions with activated carbon nucleophiles, such as enolates or organometallic reagents under specific conditions, could potentially lead to the formation of C-C bonds. For example, the reaction of 2,3-dinitro-1,3-butadiene-1,4-diamines with Grignard reagents has been shown to be an effective method for creating new carbon-carbon bonds. chim.it While not a direct analogue, this illustrates the potential for highly activated systems to react with carbon nucleophiles.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyrazine rings. rsc.orgresearchgate.net These reactions offer a versatile alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. mdpi.comresearchgate.net This reaction is particularly effective for creating biaryl structures. Halogenated pyrazines, including those with bromo- and chloro-substituents, have been successfully employed in Suzuki couplings. rsc.org

Research has shown that 3-chloro-2,5-dimethylpyrazine (B41552) undergoes Suzuki coupling with 2-methoxynaphthylboronic acid to yield the coupled product, although the presence of two electron-donating methyl groups can deactivate the chloropyrazine towards oxidative addition, leading to lower yields and longer reaction times. rsc.org It is expected that this compound would exhibit higher reactivity in Suzuki coupling compared to its chloro-analogue due to the weaker C-Br bond. The choice of palladium catalyst, ligand, base, and solvent are crucial for optimizing the reaction conditions. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with Halogenated Pyrazines

Halogenated PyrazineBoronic Acid/EsterCatalyst/LigandProductYield (%)Reference
3-Chloro-2,5-dimethylpyrazine2-Methoxynaphthylboronic acidPd(PPh₃)₄3-(2-Methoxynaphthyl)-2,5-dimethylpyrazine61 rsc.org
2,5-Dibromo-3,6-dimethylpyrazine (B3046257)2-Methoxybenzeneboronic acidPd(PPh₃)₄2,5-Bis(2-methoxyphenyl)-3,6-dimethylpyrazine76 rsc.org
2,5-Dibromo-3,6-dimethylpyrazine4-tert-Butylbenzeneboronic acidPd(PPh₃)₄2,5-Bis(4-tert-butylphenyl)-3,6-dimethylpyrazine39 rsc.org
2,5-Dibromo-3,6-dimethylpyrazine2-Methoxy-5-pyridylboronic acidNot specified2,5-Bis(2-methoxy-5-pyridyl)-3,6-dimethylpyrazine73 rsc.org

Palladium-Catalyzed Heck Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. beilstein-journals.orgmdpi.com This reaction is a powerful method for the vinylation of aryl and heteroaryl halides. beilstein-journals.org While specific examples of Heck reactions with this compound were not found in the search results, the general applicability of the Heck reaction to bromoarenes suggests its feasibility. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve good yields and selectivity. sioc-journal.cnrsc.org The electron-deficient nature of the pyrazine ring could influence the reactivity and potentially lead to side reactions if not carefully controlled.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orglibretexts.org In the context of pyrazine chemistry, this reaction provides an excellent method for creating extended π-conjugated systems. rsc.org While this compound itself is a viable substrate, the reactivity of halopyrazines in Sonogashira couplings is influenced by the nature of the halogen and other substituents on the pyrazine ring. For instance, chloropyrazines have been shown to be excellent substrates for this reaction. rsc.org

The general mechanism of the Sonogashira coupling involves a catalytic cycle with both palladium and copper catalysts. libretexts.org The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orglibretexts.org While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that mitigate these requirements. organic-chemistry.org The development of more efficient palladium-phosphorus complexes and bulky, electron-rich ligands has further improved the scope and efficiency of the Sonogashira reaction. libretexts.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions with Halopyrazines
Halopyrazine SubstrateCoupling PartnerCatalyst SystemProductYieldReference
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂/PPh₃Aryl-substituted alkyneQuantitative rsc.org
N-(3-Chloropyrazin-2-yl)methanesulfonamideVarious acetylenesClassical Sonogashira conditions6-Substituted-5H-pyrrolo[2,3-b]pyrazines41–67% rsc.org
2,5-Dibromo-3-methoxypyrazineProtected indolylboronic acidsNot specifiedCoupled productNot specified rsc.org
Chlorinated pyrazinonesVarious acetylenesNot specified3-Ethynyl-5-chloropyrazin-2-ones85–93% rsc.org

Nickel-Catalyzed Cross-Coupling Strategies (e.g., Negishi, Kumada)

Nickel-catalyzed cross-coupling reactions, such as the Negishi and Kumada couplings, offer powerful alternatives for the functionalization of pyrazine rings. These methods are particularly useful for creating carbon-carbon bonds with a variety of organic partners.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. In pyrazine chemistry, nickel-catalyzed Negishi cross-coupling reactions of pyrazine triflates with alkyl and arylzinc halides have been successfully employed to synthesize 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives. rsc.org A notable feature of this reaction is its ability to proceed without isomerization of secondary alkyl groups that are prone to such rearrangements. rsc.org

The Kumada coupling utilizes a Grignard reagent as the organometallic partner. For instance, 2-chloropyrazine has been shown to be an effective substrate for nickel-catalyzed Kumada–Corriu cross-coupling with 3-methylbutylmagnesium bromide, affording the trisubstituted pyrazine product in high yield. mdpi.com

The mechanism of nickel-catalyzed cross-electrophile coupling of aryl halides with alkyl halides is complex and can involve a radical chain mechanism. nih.gov This process combines both polar and radical steps to form the new carbon-carbon bond, and the selectivity arises from this unusual catalytic cycle. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling Reactions with Halopyrazines
Pyrazine SubstrateCoupling PartnerReaction TypeCatalystProductYieldReference
Pyrazine triflateAlkyl and arylzinc halidesNegishiNickel-based5-Substituted 2,3-dimethylpyrazines62–85% rsc.org
2-Chloropyrazine3-Methylbutylmagnesium bromideKumada–CorriuNickel-based2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine90% mdpi.com

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent some of the earliest methods for forming carbon-heteroatom and carbon-carbon bonds. beilstein-journals.org While historically requiring harsh conditions, modern advancements using soluble copper salts and ligands have made these reactions more practical and milder. beilstein-journals.org These reactions are a powerful tool for the formation of C-C, C-N, and C-O bonds. beilstein-journals.org In the context of pyrazine chemistry, copper-catalyzed couplings can be used to introduce various functional groups onto the pyrazine ring. For example, microwave irradiation has been used to facilitate the coupling of 2-chloropyrazine with nucleophiles like PhSNa, MeSNa, EtONa, and PhONa to produce the corresponding thioether and ether products. google.com

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental transformation in organic synthesis that allows for the conversion of an aryl or heteroaryl halide into a potent nucleophile. This is typically achieved by treating the halide with an organolithium or organomagnesium reagent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For bromo-substituted heterocycles like this compound, this strategy provides a regioselective route to functionalization. The reaction of a bromoheterocycle with reagents like n-butyllithium or i-propylmagnesium chloride can generate a lithiated or magnesiated pyrazine species. mdpi.comorganic-chemistry.org This intermediate is a powerful nucleophile and can react with electrophiles such as aldehydes, ketones, and carbon dioxide to yield the corresponding substituted pyrazines. mdpi.com

A challenge with this method, particularly with organolithium reagents, is the need for cryogenic temperatures to prevent side reactions. mdpi.com However, recent developments have shown that a combination of i-PrMgCl and n-BuLi can facilitate a clean exchange at higher temperatures (around 0 °C). mdpi.com

Electrophilic Aromatic Substitution Pathways (if applicable to activated positions)

Electrophilic aromatic substitution (SEAr) is a classic reaction for functionalizing aromatic rings. However, for electron-deficient heterocycles like pyrazine, this reaction is generally difficult due to the deactivating effect of the nitrogen atoms. The presence of activating groups, such as the methyl groups in this compound, can facilitate electrophilic attack, but the positions of substitution are dictated by the directing effects of both the methyl groups and the nitrogen atoms.

In some cases, electrophilic substitution can be achieved under specific conditions. For example, the bromination of 2-aminopyrazine (B29847) with N-bromosuccinimide (NBS) in a DMSO-water mixture proceeds via electrophilic aromatic substitution, with the bromine atoms selectively occupying the 3- and 5-positions due to the directing effect of the amino group. While not directly involving this compound, this illustrates that with appropriate activating groups, electrophilic substitution on the pyrazine ring is possible.

Radical Reactions and Single Electron Transfer Processes

Radical reactions and single electron transfer (SET) processes offer alternative pathways for the functionalization of this compound. These reactions often proceed under milder conditions than traditional ionic reactions and can provide access to unique substitution patterns.

One example of a radical process is the C-H methylation of iminoamido heterocycles using trimethylsulfoxonium (B8643921) salt as a methylating agent. researchgate.net While not a direct reaction of this compound, it highlights the potential for radical methylation on related heterocyclic systems. The mechanism involves the generation of an electrophilic methyl(methylene)sulfonium ion that reacts with a carbon nucleophile. researchgate.net

Furthermore, studies on (2,5-dimethylpyrazine)copper(II) bromide have revealed strong antiferromagnetic exchange interactions that propagate through-space between the bromide ions. researchgate.net This suggests the possibility of single electron transfer processes occurring in related systems, which could be harnessed for synthetic applications. The field of synthetic radical chemistry is continually expanding, with new methods for cascading and multifunctional reactions being developed. mdpi.com

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the transformations discussed, several mechanistic aspects are noteworthy.

In palladium-catalyzed Sonogashira couplings , the mechanism is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium cycle involves oxidative addition of the halopyrazine to a Pd(0) species, followed by transmetalation with a copper acetylide (formed in the copper cycle) and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.orgrsc.orgbeilstein-journals.org

For nickel-catalyzed cross-coupling reactions , particularly cross-electrophile couplings, the mechanism can be more complex. Studies have shown that a radical chain mechanism can be operative, involving sequential oxidative additions at a single nickel center or a process where a radical is generated and consumed at different nickel centers. nih.gov The selectivity of the reaction is often dictated by the relative rates of these competing pathways.

Metal-halogen exchange reactions proceed via the formation of an organometallic intermediate. The regioselectivity of the initial metalation step is crucial. For halopyridines, ortho-lithiation can be achieved with lithium diisopropylamide, allowing for the synthesis of ortho-disubstituted pyridines. researchgate.net The stability of the resulting organometallic species is a key factor, with lithiated species often requiring low temperatures to prevent decomposition or side reactions. mdpi.com

Kinetic Isotope Effects (KIE) Studies

Mechanistic investigations into the reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), can be significantly illuminated by the study of kinetic isotope effects (KIE). wikipedia.orglibretexts.org The KIE compares the rate of a reaction using a reactant with a heavier isotope to the rate of the same reaction with the lighter isotope (e.g., kH/kD for hydrogen/deuterium). wikipedia.org The magnitude of the KIE can provide crucial insights into the rate-determining step of a reaction and the nature of the transition state. youtube.com

In such a reaction, a primary KIE would not be expected if the C-Br bond is broken after the rate-determining step. youtube.com However, recent studies on other electron-deficient aromatic systems have revealed that many SNAr reactions, long assumed to be stepwise, may in fact proceed through a concerted mechanism where the nucleophile attacks and the leaving group departs in a single, rate-determining step. rsc.org In such a concerted scenario, a significant primary KIE might be observed if the C-Br bond is substantially weakened in the transition state.

Furthermore, secondary KIEs could be employed to probe the nature of the transition state. libretexts.org For example, substitution of the hydrogen atoms on the methyl groups with deuterium (B1214612) could reveal information about hyperconjugative stabilization of the transition state. A small secondary KIE (kH/kD > 1) might suggest some degree of hyperconjugative interaction between the methyl C-H bonds and the pyrazine ring in the transition state. libretexts.org

The table below illustrates hypothetical KIE values and their potential mechanistic interpretations for a nucleophilic substitution reaction on this compound.

Isotopically Labeled PositionHypothetical kH/kDPotential Mechanistic Interpretation
C3-Br (heavy atom KIE)> 1C-Br bond cleavage is part of the rate-determining step (concerted mechanism or rate-limiting cleavage of Meisenheimer complex).
C3-Br (heavy atom KIE)≈ 1C-Br bond cleavage occurs after the rate-determining step (formation of Meisenheimer complex is rate-limiting).
Methyl groups (secondary KIE)> 1Hyperconjugative stabilization of the transition state by the methyl groups.
Methyl groups (secondary KIE)≈ 1Minimal electronic contribution of the methyl groups to stabilizing the transition state.

This table presents hypothetical data for illustrative purposes, as specific experimental KIE studies on this compound were not found in the surveyed literature.

Trapping Experiments and Intermediate Characterization

Trapping experiments are a powerful tool for detecting and characterizing transient reactive intermediates that may be formed during a chemical reaction. researchgate.net In the context of this compound, a key potential intermediate, particularly under strongly basic conditions, is the corresponding pyrazyne, an aryne analogue. govtpgcdatia.ac.in The formation of a pyrazyne intermediate would involve the elimination of HBr from this compound.

The existence of this highly reactive pyrazyne intermediate could be confirmed by conducting the reaction in the presence of a trapping agent. researchgate.net Suitable trapping agents are typically dienes that can readily undergo a [4+2] cycloaddition (Diels-Alder) reaction with the aryne. Furan (B31954) and anthracene (B1667546) are commonly used for this purpose. govtpgcdatia.ac.in The isolation and characterization of the resulting cycloadduct would provide strong evidence for the transient existence of the pyrazyne.

For example, if this compound were treated with a strong base like sodium amide (NaNH₂) in the presence of furan, the expected reaction pathway would be:

Formation of the pyrazyne: The strong base would abstract a proton from the carbon adjacent to the bromine-bearing carbon, followed by the elimination of bromide to form 2,5-dimethylpyrazyne.

Trapping of the pyrazyne: The newly formed pyrazyne would rapidly react with furan in a Diels-Alder cycloaddition to yield a characteristic adduct.

The structure of this trapped adduct could be unequivocally confirmed by spectroscopic methods such as NMR and mass spectrometry.

Another potential set of intermediates in reactions of this compound are Meisenheimer complexes, which are characteristic of SNAr reactions. masterorganicchemistry.com These intermediates are typically less reactive than arynes and, in some cases, can be observed directly by spectroscopic techniques at low temperatures or even isolated and characterized. The use of a strong nucleophile and a polar aprotic solvent would favor the formation and stabilization of a Meisenheimer complex.

The table below summarizes potential trapping experiments and the intermediates they would aim to characterize.

Proposed IntermediateReagents and ConditionsTrapping AgentExpected Trapped Product
2,5-DimethylpyrazyneThis compound, NaNH₂, liq. NH₃FuranDiels-Alder adduct of 2,5-dimethylpyrazyne and furan
Meisenheimer ComplexThis compound, NaOCH₃, DMSONone (direct observation)3-Bromo-3-methoxy-2,5-dimethyl-3H-pyrazine anion

This table outlines plausible trapping experiments based on the known reactivity of related halo-aromatic compounds, as specific studies on this compound were not identified in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a fundamental tool for the structural elucidation of organic molecules, including 3-bromo-2,5-dimethylpyrazine. By probing the magnetic environments of ¹H and ¹³C nuclei, detailed information about the molecular structure can be obtained.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the chemical environment of each proton is distinct. The spectrum displays a singlet for the aromatic proton at the 6-position (H-6) at approximately 8.33 ppm. The two methyl groups at positions C-2 and C-5 are also observed as singlets, resonating at approximately 2.58 ppm and 2.65 ppm, respectively. The appearance of all signals as singlets confirms the absence of adjacent protons for coupling.

Table 1: ¹H NMR Data for this compound in CDCl₃

Proton Chemical Shift (ppm) Multiplicity
H-6 8.33 Singlet (s)
5-CH₃ 2.65 Singlet (s)
2-CH₃ 2.58 Singlet (s)

This table is interactive. Click on the headers to sort.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For this compound, distinct signals are observed for each of the six carbon atoms. The carbon atoms of the pyrazine (B50134) ring are deshielded and appear in the downfield region of the spectrum. The brominated carbon (C-3) has a chemical shift of around 132.8 ppm. The other ring carbons, C-2, C-5, and C-6, are found at approximately 153.2 ppm, 149.8 ppm, and 148.9 ppm. semanticscholar.org The carbons of the two methyl groups (2-CH₃ and 5-CH₃) resonate in the upfield region at about 21.0 ppm and 22.3 ppm, respectively.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Carbon Chemical Shift (ppm)
C-2 153.2
C-3 132.8
C-5 149.8
C-6 148.9
5-CH₃ 22.3
2-CH₃ 21.0

This table is interactive. Click on the headers to sort.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR techniques are instrumental in confirming the assignments made from 1D spectra and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between coupled protons. In this compound, a COSY spectrum would show no cross-peaks, confirming the protons are isolated from each other. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. researchgate.netprinceton.edu For this molecule, it would show a cross-peak between C-6 and H-6, as well as correlations for each methyl group's carbon and its corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are two or three bonds apart, which is critical for assembling the molecular structure. researchgate.netprinceton.edu Key HMBC correlations would link the aromatic proton H-6 to carbons C-2 and C-5, and the methyl protons to the adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space. researchgate.netprinceton.edu A NOESY spectrum could reveal a spatial correlation between the H-6 proton and the protons of the neighboring 5-CH₃ group.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of a molecule's mass, which allows for the determination of its elemental formula. rsc.org For this compound (C₆H₇BrN₂), the presence of bromine is characterized by its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated exact mass for the protonated molecule [M+H]⁺ containing ⁷⁹Br is 186.9918 Da, and for the one containing ⁸¹Br, it is 188.9898 Da.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected ions, providing structural information. lifesciencesite.com For this compound, a common fragmentation pathway involves the loss of the bromine atom from the molecular ion. Another likely fragmentation is the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyrazine rings. The fragmentation of the alkyl side chains can also be observed. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups and elucidate the structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a nonlinear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.org The analysis of the IR spectrum of this compound involves identifying the characteristic frequencies associated with its pyrazine core, methyl substituents, and bromine atom.

The vibrational spectrum of pyrazine and its derivatives has been the subject of numerous studies. jst.go.jpresearchgate.net The pyrazine ring itself gives rise to characteristic stretching and bending vibrations. The introduction of substituents, such as methyl groups and bromine, influences the frequencies of these vibrations. For instance, the analysis of various methyl-substituted pyrazines using Density Functional Theory (DFT) has led to revised and more accurate assignments of their vibrational spectra. researchgate.net

The key vibrational modes for this compound can be assigned based on established data for related compounds. The high-frequency region of the spectrum is dominated by C-H stretching vibrations. The aromatic C-H stretch from the pyrazine ring is expected, alongside the symmetric and asymmetric stretches of the methyl (CH₃) groups. libretexts.org The mid-frequency region, often called the fingerprint region, contains a wealth of structural information, including C=N and C=C stretching vibrations of the pyrazine ring, and the bending modes of the methyl groups. libretexts.org The C-Br stretching vibration typically appears in the low-frequency region of the spectrum.

A detailed assignment of the principal vibrational modes for this compound is summarized in the table below. These assignments are based on theoretical calculations and experimental data from analogous substituted pyrazines. researchgate.netlibretexts.org

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3050 - 3000Aromatic C-H StretchPyrazine Ring
2980 - 2950Asymmetric CH₃ StretchMethyl Group
2880 - 2860Symmetric CH₃ StretchMethyl Group
1600 - 1450C=N and C=C Ring StretchingPyrazine Ring
1470 - 1440Asymmetric CH₃ BendingMethyl Group
1385 - 1375Symmetric CH₃ Bending (Umbrella Mode)Methyl Group
1150 - 1000In-plane Ring Bending, CH₃ RockingPyrazine Ring, Methyl Group
700 - 500C-Br StretchBromo-substituent
Data compiled from general spectroscopic principles and studies on related pyrazine derivatives. researchgate.netlibretexts.org

The precise positions of these bands can provide insight into the electronic effects of the substituents on the pyrazine ring.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, its solid-state structure can be inferred by examining the crystal structures of closely related compounds, such as other halogenated pyrazines and their co-crystals. rsc.org

The solid-state structure of this compound would be expected to feature a largely planar pyrazine ring. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions. Given the presence of the bromine atom and the nitrogen atoms in the pyrazine ring, halogen bonding (Br···N) is a plausible and significant interaction that could dictate the supramolecular architecture. rsc.orgmdpi.com Additionally, weaker C-H···N and C-H···Br hydrogen bonds, as well as π-π stacking interactions between pyrazine rings, would likely contribute to the stability of the crystal structure.

To illustrate the typical crystallographic parameters for such a molecule, the data for a related brominated pyrazine derivative, 2-Bromo-6-methylpyrazine, can be considered for context.

Parameter Value (for 2-Bromo-6-methylpyrazine)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)3.9007
b (Å)Value not specified in source
c (Å)Value not specified in source
β (°)93.059
Bond Length C-Br (Å)~1.89
Intermolecular InteractionsHalogen bonding (Br···N), π-π stacking
Data from a related compound, 2-Bromo-6-methylpyrazine, for illustrative purposes.

The analysis of Hirshfeld surfaces for similar compounds has been used to quantify the contributions of different intermolecular contacts, confirming the importance of interactions involving the halogen atom in determining the crystal packing. The precise arrangement in this compound would influence its physical properties, such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2,5 Dimethylpyrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are central to the theoretical study of 3-Bromo-2,5-dimethylpyrazine, providing detailed information about its electronic configuration and how this dictates its chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. For pyrazine (B50134) derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in optimizing ground state geometries and calculating molecular properties. chemrxiv.orgresearchgate.net These calculations determine the most stable three-dimensional arrangement of atoms (the ground state) by finding the minimum energy conformation on the potential energy surface. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles, showing how the bromine atom and methyl groups influence the geometry of the pyrazine ring compared to unsubstituted pyrazine. researchgate.net

Beyond the ground state, DFT is also employed to study transition states, which are the high-energy structures that exist transiently between reactants and products in a chemical reaction. ucsb.edu By calculating the structure and energy of a transition state, chemists can determine the activation energy of a reaction, providing crucial information about its kinetics. ucsb.edu For reactions involving this compound, such as nucleophilic substitution or cross-coupling, identifying the relevant transition states allows for a detailed understanding of the reaction mechanism at a molecular level.

Table 1: Representative Optimized Geometrical Parameters for Dimethylpyrazines from DFT Calculations This table illustrates typical data obtained from DFT calculations for related molecules, providing a reference for what would be expected for this compound.

Parameter Pyrazine researchgate.net 2,5-Dimethylpyrazine (B89654) researchgate.net
Bond Lengths (Å)
C2-C3 1.391 1.410
C2-N1 1.331 1.327
C3-N4 1.331 1.331
**Bond Angles (°) **
N1-C2-C3 122.4 122.0
C2-C3-N4 122.4 122.0

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemrxiv.orgresearchgate.net

For pyrazine derivatives, quantum chemical calculations show that the HOMO-LUMO gap is a sensitive parameter that is influenced by substituents on the pyrazine ring. chemrxiv.orgresearchgate.net In a study on 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, calculations revealed a HOMO-LUMO gap of 3.56 eV. researchgate.net The nitrogen atoms were found to lower the LUMO energy and localize the HOMO on the carbon atoms of the central ring. researchgate.net For this compound, the electron-withdrawing bromine atom and the electron-donating methyl groups would be expected to significantly influence the energies and distributions of the frontier orbitals. The HOMO is likely to have significant contributions from the pyrazine ring and methyl groups, while the LUMO would be distributed over the pyrazine ring, with potential contributions from the antibonding C-Br orbital. The HOMO-LUMO transition would likely be of a π→π* character. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Gaps for Related Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
2,5-di(phenylethynyl)-3,6-dimethylpyrazine - - 3.56 researchgate.net
3-Bromo-2-hydroxypyridine (in gas) -6.880 -1.475 5.405 mdpi.com
2-Aminoacetophenone - - 4.18 chemrxiv.org

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential of a molecule, which is a result of the distribution of its electrons and nuclei. researchgate.net These maps are invaluable for predicting reactivity, as they illustrate the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.commdpi.com In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would show regions of high negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them sites for protonation or coordination to metal centers. The electronegative bromine atom would also create a region of negative potential around itself, but also a region of positive potential on the side opposite the C-Br bond (a "sigma-hole"), which can participate in halogen bonding. researchgate.net The hydrogen atoms of the methyl groups would exhibit positive electrostatic potential, making them potential sites for weak hydrogen bonding interactions.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. core.ac.uk This technique can be used to explore the conformational landscape of flexible molecules and to study the effects of solvent on molecular structure and dynamics. nih.gov

For a relatively rigid molecule like this compound, MD simulations would primarily show the rotational motion of the methyl groups. More significantly, MD simulations are used to understand solvation by explicitly modeling the interactions between the solute (this compound) and a large number of solvent molecules (e.g., water). nih.gov These simulations can reveal the structure of the solvation shell, the average number of hydrogen bonds, and the dynamics of solvent exchange around the solute. Such information is crucial for understanding reaction rates and equilibria in solution. While specific MD studies on the conformational landscape and solvation of this compound are not widely reported, the methodology is a standard tool for investigating these properties in small organic molecules. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters from first principles. This includes vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netacs.org

Calculated vibrational frequencies are often scaled by a small factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. researchgate.net For dimethylpyrazines, DFT calculations have been successfully used to assign the vibrational modes observed in experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical support for experimental assignments. researchgate.net TD-DFT (Time-Dependent DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. mdpi.com These predictive capabilities are essential for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.

In Silico Exploration of Reaction Pathways and Selectivity

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, predicting their feasibility, and understanding their selectivity. For this compound, a key reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond at the position of the bromine atom. libretexts.org

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Each of these steps can be modeled computationally to determine the structures of intermediates and the energies of transition states. pku.edu.cn Such in silico studies can clarify the rate-determining step and explain the role of the base and ligands in the catalytic cycle. pku.edu.cnnih.gov For instance, computational work has shown that nitrogen atoms in heterocyclic substrates can sometimes coordinate to the palladium catalyst, potentially deactivating it. researchgate.net By modeling the reaction pathway for this compound with various boronic acids and catalyst systems, one can predict the optimal conditions for achieving high yields and selectivity, guiding synthetic efforts in the laboratory. mdpi.com

Synthesis and Academic Applications of 3 Bromo 2,5 Dimethylpyrazine Derivatives and Analogs

Design Principles for Novel Pyrazine-Based Scaffolds

The pyrazine (B50134) ring is a significant heterocyclic scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bridging ligand. researchgate.net The design of novel pyrazine-based scaffolds often leverages the inherent characteristics of the pyrazine core, such as its electron-deficient nature and the specific spatial arrangement of its nitrogen atoms. The introduction of substituents, such as a bromine atom and methyl groups in 3-Bromo-2,5-dimethylpyrazine, provides key vectors for further chemical modification, allowing for the systematic exploration of chemical space.

Key design principles for developing new scaffolds from this compound include:

Modulation of Electronic Properties: The electron-withdrawing nature of the pyrazine ring can be fine-tuned by the introduction of various substituents. The bromo- and methyl- groups on the this compound core influence its reactivity and intermolecular interactions. For instance, the presence of electron-donating methyl groups can deactivate the pyrazine ring towards certain reactions. rsc.org

Stereochemical and Conformational Control: The substitution pattern on the pyrazine ring dictates the three-dimensional shape of the resulting molecules. This is crucial for applications where specific spatial orientations are required, such as in the design of ligands for catalysis or biologically active molecules.

Bioisosterism: In drug design, the pyrazine ring can act as a bioisostere for other aromatic or heteroaromatic rings, such as nicotinamide (B372718) or pyrimidine (B1678525) nucleic bases. researchgate.net This principle allows for the modification of a known active molecule to improve its properties by replacing a key structural motif with a pyrazine scaffold derived from this compound.

Introduction of Reactive Handles: The bromine atom in this compound is a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings. rsc.orgresearchgate.net This enables the straightforward introduction of diverse chemical moieties, leading to the generation of large and varied molecular libraries.

Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecules for high-throughput screening. nih.gov this compound is an excellent starting material for DOS due to the reactivity of its bromine substituent, which allows for the facile introduction of a wide range of chemical groups.

The generation of a library of pyrazine derivatives from this compound typically involves parallel synthesis techniques where the core scaffold is reacted with a variety of building blocks. For example, a library of tri- and tetrasubstituted pyrazines can be generated through sequential cross-coupling reactions. researchgate.net The use of microwave irradiation can significantly accelerate these reactions, allowing for the rapid generation of a large number of compounds. researchgate.net

An example of a reaction scheme for library generation is the Suzuki coupling of this compound with various arylboronic acids. This reaction, catalyzed by a palladium complex, results in the formation of a C-C bond between the pyrazine ring and the aryl group. By using a diverse set of boronic acids, a library of pyrazine derivatives with a wide range of electronic and steric properties can be synthesized.

Role as a Key Building Block in Complex Molecule Synthesis

This compound serves as a fundamental building block in the synthesis of more complex molecules. cymitquimica.comchemscene.com Its utility stems from the presence of the reactive bromine atom, which can be readily displaced or used in cross-coupling reactions, and the two methyl groups, which can also be functionalized.

Precursor to Ligands for Catalysis

The pyrazine moiety is a known ligand for transition metals, and derivatives of this compound can be used to synthesize novel ligands for catalysis. ambeed.comresearchgate.net The nitrogen atoms of the pyrazine ring can coordinate to a metal center, and the substituents on the ring can be used to tune the electronic and steric properties of the resulting catalyst. For example, the bromine atom can be replaced with a phosphine (B1218219) group, a common ligand in catalysis, through a cross-coupling reaction. The resulting phosphine-functionalized pyrazine can then be used to prepare transition metal complexes with potential applications in various catalytic transformations.

Intermediates in the Synthesis of Advanced Organic Materials

Pyrazine-containing compounds have found applications in the development of advanced organic materials, and this compound can serve as a key intermediate in their synthesis. researchgate.netmdpi.com The pyrazine ring can be incorporated into conjugated polymers or small molecules with interesting electronic and photophysical properties. For instance, the Suzuki coupling of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with arylboronic acids has been used to synthesize linear pentaarylene systems. rsc.orgresearchgate.net These types of extended π-systems are of interest for applications in organic electronics.

Starting MaterialReagentProductApplication of Product
2,5-dibromo-3,6-dimethylpyrazine2-methoxybenzeneboronic acid2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazineIntermediate for organic materials
2,5-dibromo-3,6-dimethylpyrazine4-tert-butylbenzeneboronic acid2,5-bis(4-tert-butylphenyl)-3,6-dimethylpyrazineIntermediate for organic materials
2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine2,5-dimethoxy-1,4-benzene diboronic acidLinear pentaarylene systemAdvanced organic material

Synthetic Routes to Structurally Complex Natural Product Analogs

The pyrazine scaffold is present in a number of natural products. researchgate.netmdpi.com this compound can be used as a starting material for the synthesis of analogs of these natural products. The ability to functionalize the pyrazine ring at multiple positions allows for the creation of a wide range of structural variations, which can be used to explore the structure-activity relationships of the natural product. For example, the core of the marine natural product coelenterazine, which features a pyrazine ring, can be synthesized from pyrazine precursors. researchgate.net While not a direct application of this compound, this highlights the importance of substituted pyrazines in the synthesis of complex natural product-like molecules.

Polymer Chemistry Applications (focus on monomer synthesis, not polymer properties)

While specific examples of the use of this compound in polymer chemistry are not extensively documented in the provided search results, its structure suggests potential applications in the synthesis of novel monomers. The bromo-substituent can be utilized in polymerization reactions, such as Suzuki polycondensation, to create pyrazine-containing polymers.

For example, a bifunctional monomer could be synthesized from this compound by first converting the bromine to a boronic acid or boronic ester, and then functionalizing one of the methyl groups to introduce a second polymerizable group. Alternatively, the bromine atom itself can act as a site for polymerization in certain cross-coupling polymerization reactions. The synthesis of pyrazine-2,5-dicarboxaldehyde from 2,5-dimethylpyrazine (B89654) demonstrates a pathway to creating monomers for new materials development. researchgate.net This suggests that similar transformations could be applied to this compound to generate functionalized monomers for polymer synthesis.

Table of Chemical Compounds

Chemical Name
This compound
2,5-dibromo-3,6-dimethylpyrazine
2,5-bis(2-methoxyphenyl)-3,6-dimethylpyrazine
2,5-bis(4-tert-butylphenyl)-3,6-dimethylpyrazine
2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine
2,5-dimethoxy-1,4-benzene diboronic acid
Coelenterazine
Pyrazine-2,5-dicarboxaldehyde
2,5-dimethylpyrazine
Nicotinamide
Pyrimidine
2-methoxybenzeneboronic acid
4-tert-butylbenzeneboronic acid
3-Chloro-2,5-dimethylpyrazine (B41552)
2-methoxynaphthylboronic acid
Phenylacetylene
2,3-dicyano-5,6-dichloropyrazine
5-Bromo-2,3-dimethylpyrazine
3-benzazepinones
5-bromo-3-benzazepinones
2-isobutyl-3-methoxypyrazine
2-butyl-3-methoxypyrazine
2-propyl-3-methoxypyrazine
5-methylpyrazine-2-carboxylic acid
Acipimox
Glipizide
2,3-disubstituted thieno[3,4-b]pyrazines
3-ethyl-2,5-dimethylpyrazine
2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine
3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate
2,3,5,6,-tetramethyl pyrazine
2-methylpyrimidine
2,3-dimethylpyrazine (B1216465)
3-bromo-5-benzyloxypyridine
Roflumilast
3,5-dichloro-4-aminopyridine
3-dodecyl-2,5-dipropenylthiophene
2,5-bis(hydroxymethyl)pyrazine
3,6-di(long-chain)alkylpyrazine-2,5-dicarboxaldehydes
2-picoline
2,6-lutidyllithium
l-bromopent-4-enyllithium
1-chlorobut-3-ene
3,5-dimethylpyrazine-2-carboxylic acid
2-amino-3-(2-methoxybenzoyl)-5-bromopyridine
3,6-dimethyl-2-(3-bromo)benzoyl pyrazine
3-bromo-benzoyl formic acid
2-bromo-5-iodopyrazine
2-acetylpyrazine
Peramine
Gilteritinib
Amiloride
Bortezomib
2-methylpyrazine
2-aminopyrazine (B29847)
2-amino-5-bromopyrazine
Diquat-dibromide
Propaquizafop
Quizalofop-ethyl
Ethyl 3,5-dimethylpyrazine-2-carboxylate
2-Bromo-3-ethoxypyrazine
3-Benzyl-2,5-dimethylpyrazine
3-(3-Chlorobenzyl)-2,5-dimethylpyrazine
2-furaldehyde
2-thiophenaldehyde
2-ethyl-3-methylpyrazine
2,3,5-trimethylpyrazine
2-ethyl-3-methoxypyrazine
2-methoxy-3-methylpyrazine
2-methoxy-3-ethylpyrazine
2-methoxy-3,6-dimethylpyrazine
3-isobutyl-5,6-dihydropyrazine-2(1H)-one
5-bromo-3-isobutyl-5,6-dihydropyrazine-2(1H)-one
6-bromo-3-isobutyl-5,6-dihydropyrazine-2(1H)-one
2-sec-butyl-3-methoxypyrazine
2-isopropyl-3-methoxypyrazine
(R)-baclofen
Paclitaxel
Cefalexin
Tranexamic acid
5-ethyl-2-methylpyridine
Nicotinic acid
6-methylpyridyl-3-acetic acid
3-ethylpyridine
Pyrid-3-yl-acetic acid
Risedronic acid
2,5-dibromo-3,4-dinitrothiophene
3-chloro-2,5-dimethylpyrazine
2-methoxy-naphthylboronic acid
5-halo-2-(methylthio)pyrazines
1-naphthyl-trifluoroborate
3-thiophenetrifluoroborate
2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine
2,5-dimethoxy-1,4-benzene diboronic acid
2-methoxy-5-pyridylboronic acid
2,5-dipyridylpyrazine
2-pivaloylaminophenyl boronic acid
2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine
2,5-dimethoxy-1,4-benzene diboronic acid
2,5-dibromo-3-methoxypyrazine
2,3-dicyano-5,6-dichloropyrazine
3,4-diaryl-1H-pyrazoles
3,5-diaryl-1H-pyrazoles
2-alkoxy-3,5-dichloro-4-aminopyridine
2-amino-3,5-dichloro-4-aminopyridine
2-methylpyrimidine
2,3-dimethylpyrazine
3-bromo-5-benzyloxypyridine
3-dodecyl PTV
3-dodecyl-2,5-dipropenylthiophene
2,5-bis(hydroxymethyl)pyrazine
3,6-di(long-chain)alkylpyrazine-2,5-dicarboxaldehydes
2-hydroxy-3-phenylpyrazine
2-hydroxy-3,6-diphenylpyrazine
1-methyl-2-oxo-1,2-dihydropyrazine
2-hydroxy-3-isobutylpyrazine
2-hydroxy-3,5,6-trimethylpyrazine-1-oxide
2-hydroxy-5,6-dimethyl-3-phenyl-pyrazine-1-oxide
2-hydroxy-3,5-dimethylpyrazine-1-oxide
2-hydroxy-3-methyl-5-phenylpyrazine-1-oxide
2-hydroxy-3,5-diphenyl-pyrazine-1-oxide
2-hydroxy-3,6-dimethylpyrazine-1-oxide
Aspergillic acid
Deoxyaspergillic acid
Flavacol

Future Directions and Emerging Research Avenues in 3 Bromo 2,5 Dimethylpyrazine Chemistry

Development of Novel Catalytic Systems for Challenging Transformations

The functionalization of halogenated pyrazines is dominated by transition metal-catalyzed cross-coupling reactions, which have become indispensable tools for C-C and C-N bond formation. rsc.org While palladium-based catalysts have been traditionally employed, future research is focused on developing more efficient, robust, and versatile catalytic systems to overcome existing challenges. The electron-deficient nature of the pyrazine (B50134) ring can sometimes complicate catalytic cycles, necessitating the design of specialized ligands and catalysts. rsc.orgresearchgate.net

Research has demonstrated the successful application of various cross-coupling reactions to halogenated pyrazines. The Suzuki coupling, for instance, has been used to couple chloropyrazines with aryl boronic acids using palladium-phosphine catalysts. rsc.org Notably, 3-Chloro-2,5-dimethylpyrazine (B41552), a close analog of the title compound, undergoes Suzuki coupling with 2-methoxynaphthylboronic acid, although the electron-donating methyl groups can deactivate the ring towards oxidative addition, leading to longer reaction times. rsc.orgresearchgate.net Similarly, Sonogashira, Stille, and Negishi couplings are well-established for pyrazine chemistry, allowing the introduction of alkynyl, stannyl, and organozinc groups, respectively. rsc.org

Emerging trends involve the use of catalysts based on less expensive, earth-abundant metals like iron and nickel. rsc.orgmdpi.com Iron-catalyzed cross-coupling of chloropyrazines with Grignard reagents and nickel-catalyzed Kumada-Corriu cross-coupling have been shown to be effective, providing cost-efficient alternatives to palladium. rsc.orgmdpi.com Furthermore, direct C-H activation and functionalization are gaining prominence as an atom-economical strategy. rsc.orgmdpi.com Ruthenium(II) catalyst systems, for example, have been used for the ortho-arylation of phenyl-substituted pyrazines in water, showcasing a greener approach to pyrazine functionalization. mdpi.com

Table 1: Examples of Catalytic Systems for Halogenated Pyrazine Functionalization This table is interactive and can be sorted by clicking on the column headers.

Catalyst System Reaction Type Substrate Example Key Features Reference
Pd(dppf)Cl₂ / Cs₂CO₃ Suzuki Coupling 6-Bromopyrazines Effective for activated bromopyrazines. rsc.org
Pd(PPh₃)₄ / Na₂CO₃ Suzuki Coupling 3-Chloro-2,5-dimethylpyrazine Couples with arylboronic acids; slower due to deactivation by methyl groups. rsc.orgresearchgate.net
[Pd(allyl)Cl]₂ / PPh₃ Sonogashira Coupling Chloropyrazine Quantitative conversion with phenylacetylene. rsc.org
Ni(acac)₂ / DPE-Phos Negishi-type Coupling Methylthiopyrazine Couples with functionalized benzylic zinc reagents; inexpensive system. rsc.org
Fe(acac)₃ Grignard Coupling Chloropyrazines Monoalkylation with alkylmagnesium bromides. rsc.org
Ru(II) / KOAc / PPh₃ C-H Arylation 2,3-Diphenylpyrazine Multiple ortho-C-H bond functionalization in water. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pyrazine derivatives is increasingly benefiting from the integration of continuous flow chemistry and automated platforms. rsc.org These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and greater scalability and reproducibility. rsc.org

A notable application is the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. rsc.orgrsc.org By employing a packed-bed microreactor with an immobilized lipase (B570770) catalyst (Lipozyme® TL IM), researchers have developed a continuous-flow system that operates at a mild temperature of 45 °C with a short residence time of 20 minutes, achieving high yields. rsc.orgrsc.org This biocatalytic continuous technology provides a greener and more efficient route for producing pyrazine-derived amides. rsc.org The space-time yield (STY) in such continuous-flow microreactors is significantly higher compared to conventional shaker batch reactors, underscoring the efficiency of this approach. rsc.org

Automated synthesis platforms further enhance the capabilities of flow chemistry, allowing for rapid library synthesis and optimization of reaction conditions. researchgate.net These systems can be programmed to vary substrates, reagents, and conditions systematically, accelerating the discovery of new functionalized pyrazines derived from precursors like 3-Bromo-2,5-dimethylpyrazine. The development of multi-step continuous flow processes for active pharmaceutical ingredients demonstrates the industrial viability of these advanced manufacturing techniques. google.commit.edu

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pyrazinamide Derivatives This table is interactive and can be sorted by clicking on the column headers.

Parameter Batch Reactor (Shaker) Continuous-Flow Microreactor Advantage of Flow Chemistry Reference
Reaction Time Often 20 hours or more As low as 20 minutes Drastic reduction in process time. rsc.orgrsc.org
Temperature Variable, often higher Precise control (e.g., 45 °C) Better energy efficiency and selectivity. rsc.org
Scalability Challenging Straightforward Easier to scale up production. rsc.org
Safety Higher risk with hazardous reagents Enhanced safety due to small volumes Minimizes handling of hazardous materials. mit.edu
Space-Time Yield (STY) Lower Significantly Higher Greater productivity per unit volume. rsc.org

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and regioselectivity of reactions involving heterocyclic compounds like pyrazines. acs.orgbendola.commdpi.com These predictive models can significantly reduce the experimental effort required for reaction discovery and optimization by providing insights into molecular structures, electronic properties, and reaction mechanisms. researchgate.netscilit.com

For electrophilic aromatic substitution reactions, computational methods can predict the most likely site of attack. acs.org Analysis has shown that for halogenation reactions on heterocycles, the lowest predicted 13C and/or 1H NMR chemical shifts correlate with the regiochemical outcome in over 80% of cases. acs.orgresearchgate.net In more complex cases, analyzing the calculated Highest Occupied Molecular Orbital (HOMO) using DFT can resolve ambiguities and increase predictive accuracy to over 95%. acs.org For a molecule like this compound, DFT can calculate parameters such as the HOMO-LUMO energy gap, electron affinity, and chemical hardness to predict its stability and reactivity towards various reagents. mdpi.com

These tools are also used to validate proposed structures and understand the factors driving chemical reactivity. bendola.com By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can estimate global chemical reactivity descriptors. bendola.commdpi.com For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com Such computational studies are increasingly being combined with QSAR (Quantitative Structure-Activity Relationship) analyses to predict the biological activity of novel pyrazine derivatives, guiding the synthesis of compounds with desired properties. researchgate.netijirset.com

Table 3: Predicted Reactivity Descriptors for Pyrazine Derivatives using DFT This table is interactive and can be sorted by clicking on the column headers.

Exploration of New Synthetic Utilities and Functionalizations of Halogenated Pyrazines

Beyond their use in traditional cross-coupling reactions, researchers are exploring novel synthetic applications for halogenated pyrazines like this compound. These efforts aim to construct more complex and highly functionalized molecular architectures that are otherwise difficult to access. mdpi.comcmu.edu

One promising area is the synthesis of pyrazine-containing ladder polymers. cmu.edu The inherent electron deficiency of the pyrazine nucleus makes it a suitable component for creating conjugated polymers with interesting optoelectronic properties. The synthetic strategy involves preparing diiodopyrazine and distannylpyrazine monomers, which can then be polymerized via Pd/Cu-catalyzed couplings. cmu.edu The planarity of the resulting polymer backbone maximizes π-conjugation, which is desirable for applications in materials science. cmu.edu

Halogenated pyrazines also serve as key intermediates in the total synthesis of complex natural products and biologically active molecules. mdpi.com For example, a nickel-catalyzed Kumada–Corriu cross-coupling involving 2-chloropyrazine (B57796) was a key step in a streamlined synthesis of a wasp pheromone. mdpi.com The ability to selectively functionalize different positions on the pyrazine ring, often using N-oxide intermediates to direct reactivity, allows for the creation of a diverse range of trisubstituted and tetrasubstituted pyrazines. researchgate.netmdpi.com The development of regioselective metalation techniques, such as directed ortho-metalation, further expands the toolkit for creating highly substituted pyrazines that would be inaccessible through classical methods. cmu.edu

Sustainable and Eco-Friendly Approaches in Pyrazine Derivatization

In line with the principles of green chemistry, a significant research thrust is dedicated to developing more sustainable and environmentally benign methods for synthesizing and derivatizing pyrazines. tandfonline.com These approaches focus on reducing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes. nih.govacs.org

One strategy is the use of catalysts based on earth-abundant and non-toxic metals. Manganese-catalyzed dehydrogenative coupling of β-amino alcohols provides an atom-economical and sustainable route to 2,5-dialkyl-substituted pyrazines, generating only hydrogen gas and water as byproducts. nih.gov Another green approach involves biocatalysis, where enzymes are used to perform chemical transformations under mild conditions. The use of immobilized lipases in continuous-flow reactors for pyrazinamide synthesis is a prime example of this strategy. rsc.orgrsc.org

The choice of solvent is another critical aspect of sustainable chemistry. Deep Eutectic Solvents (DESs), which are biodegradable and have low toxicity, have been successfully employed as both solvents and catalysts for the self-condensation of D-glucosamine (derived from chitin (B13524) biomass) to produce pyrazine derivatives. acs.org Furthermore, the use of microwave irradiation can dramatically shorten reaction times, leading to significant energy savings. researchgate.net The combination of reactive eutectic media and microwave heating has enabled the unprecedentedly fast synthesis of poly(hydroxyalkyl)pyrazines. researchgate.net These eco-friendly methods provide powerful alternatives to traditional synthetic protocols that often rely on harsh conditions and toxic materials. tandfonline.com

Table 4: Summary of Green and Sustainable Approaches in Pyrazine Chemistry This table is interactive and can be sorted by clicking on the column headers.

Sustainable Approach Example Application Key Advantage Reference
Earth-Abundant Metal Catalysis Manganese-catalyzed dehydrogenative coupling of amino alcohols to form dialkylpyrazines. Avoids expensive and toxic noble metals; atom-economical. nih.gov
Biocatalysis Lipase-catalyzed synthesis of pyrazinamide derivatives in a flow reactor. Mild reaction conditions, high selectivity, biodegradable catalyst. rsc.orgrsc.org
Green Solvents Use of Choline Chloride-based Deep Eutectic Solvents (DESs) for pyrazine synthesis. Low toxicity, biodegradable, can act as both solvent and catalyst. acs.org
Energy-Efficient Methods Microwave-assisted synthesis of poly(hydroxyalkyl)pyrazines. Drastically reduced reaction times and energy consumption. researchgate.net
Biomass Utilization Self-condensation of D-glucosamine (from chitin) to form pyrazines. Utilizes a renewable feedstock. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.